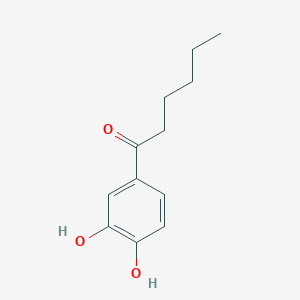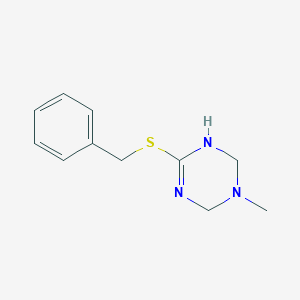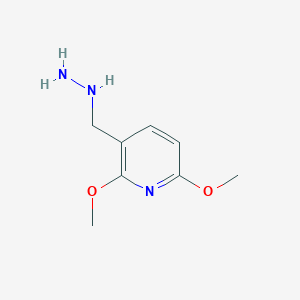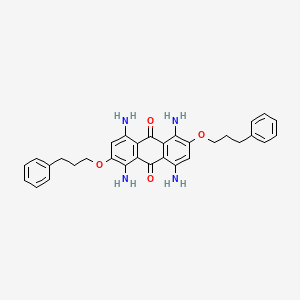
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups and phenylpropoxy substituents attached to an anthracene-9,10-dione core. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene-9,10-dione, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Alkylation: The amino groups are further reacted with 3-phenylpropyl halides in the presence of a base to form the phenylpropoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base are employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione involves its interaction with molecular targets through its amino and phenylpropoxy groups. These interactions can lead to the modulation of various biological pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the phenylpropoxy substituents, resulting in different chemical and biological properties.
2,6-Diaminoanthracene-9,10-dione: Contains fewer amino groups and no phenylpropoxy substituents, leading to reduced reactivity and different applications.
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methylphenoxy groups instead of phenylpropoxy groups, affecting its chemical behavior and applications.
Propiedades
Número CAS |
88605-72-5 |
|---|---|
Fórmula molecular |
C32H32N4O4 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c33-21-17-23(39-15-7-13-19-9-3-1-4-10-19)29(35)27-25(21)32(38)28-26(31(27)37)22(34)18-24(30(28)36)40-16-8-14-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16,33-36H2 |
Clave InChI |
QAFRGTJCJRIGSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OCCCC5=CC=CC=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



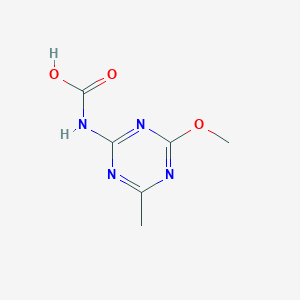
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

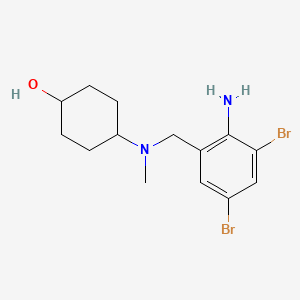
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
